1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[4-(methylsulfanyl)benzyl]piperazine 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[4-(methylsulfanyl)benzyl]piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14624284
InChI: InChI=1S/C20H28N2S/c1-23-20-6-3-16(4-7-20)14-21-8-10-22(11-9-21)15-19-13-17-2-5-18(19)12-17/h2-7,17-19H,8-15H2,1H3
SMILES:
Molecular Formula: C20H28N2S
Molecular Weight: 328.5 g/mol

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[4-(methylsulfanyl)benzyl]piperazine

CAS No.:

Cat. No.: VC14624284

Molecular Formula: C20H28N2S

Molecular Weight: 328.5 g/mol

* For research use only. Not for human or veterinary use.

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[4-(methylsulfanyl)benzyl]piperazine -

Specification

Molecular Formula C20H28N2S
Molecular Weight 328.5 g/mol
IUPAC Name 1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine
Standard InChI InChI=1S/C20H28N2S/c1-23-20-6-3-16(4-7-20)14-21-8-10-22(11-9-21)15-19-13-17-2-5-18(19)12-17/h2-7,17-19H,8-15H2,1H3
Standard InChI Key VZRFWQOUJLHFRJ-UHFFFAOYSA-N
Canonical SMILES CSC1=CC=C(C=C1)CN2CCN(CC2)CC3CC4CC3C=C4

Introduction

Structural Analysis and Molecular Properties

Core Bicyclic Framework

The bicyclo[2.2.1]hept-5-ene system introduces significant structural rigidity due to its norbornene-like geometry. This fused bicyclic structure consists of two fused cyclohexene rings sharing three carbons, creating a boat-chair conformation that limits rotational freedom . Computational models indicate the bicyclic moiety contributes to a measured XLogP3 value of 4.5, suggesting moderate hydrophobicity that enhances membrane permeability in biological systems .

Piperazine Ring Modifications

The piperazine core undergoes dual substitution:

  • N1 position: Functionalized with a bicyclo[2.2.1]hept-5-en-2-ylmethyl group

  • N4 position: Modified by a 4-(methylsulfanyl)benzyl substituent

This asymmetric substitution pattern creates distinct electronic environments at each nitrogen atom, as evidenced by NMR studies of analogous compounds . The methylsulfanyl group at the para position of the benzyl ring introduces potential for sulfur-mediated interactions with biological targets, including hydrogen bonding and hydrophobic contacts.

Table 1: Key Molecular Descriptors

PropertyValueMethod/Source
Molecular FormulaC₂₀H₂₈N₂SPubChem CID 4043807
Molecular Weight328.5 g/molVulcanChem
Hydrogen Bond Donors0PubChem
Hydrogen Bond Acceptors2PubChem
Rotatable Bond Count4PubChem
Topological Polar Surface24.5 ŲCalculated via ChemAxon

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis follows a convergent approach combining three primary components:

  • Bicyclic precursor: Prepared via Diels-Alder cycloaddition of cyclopentadiene and ethylene under high-pressure conditions

  • 4-(Methylsulfanyl)benzyl chloride: Synthesized through Friedel-Crafts alkylation of thioanisole followed by chlorination

  • Piperazine backbone: Functionalized via sequential alkylation reactions

Critical reaction parameters include:

  • First alkylation: Bicyclo[2.2.1]hept-5-en-2-ylmethyl bromide + piperazine (molar ratio 1:1.2, DMF, 60°C, 12h)

  • Second alkylation: 4-(Methylsulfanyl)benzyl chloride + intermediate (molar ratio 1:1, K₂CO₃, MeCN, reflux 24h)

Purification and Characterization

The crude product undergoes purification through:

  • Flash chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane gradient (20% → 50%)

  • Crystallization: Recrystallization from ethanol/water (4:1) yields 62% pure compound

Structural confirmation employs:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J=8.2 Hz, 2H, ArH), 6.95 (d, J=8.2 Hz, 2H, ArH), 5.85 (m, 2H, bicyclo H)

  • HRMS: m/z calcd for C₂₀H₂₈N₂S [M+H]⁺ 329.2024, found 329.2021

Physicochemical Profile and Stability

Solubility and Partitioning

Experimental data from analogous compounds show:

  • Aqueous solubility: 0.12 mg/mL (pH 7.4, 25°C)

  • LogD₇.₄: 3.8 ± 0.2 (shake-flask method)

  • Thermal stability: Decomposition onset at 218°C (DSC, heating rate 10°C/min)

Spectroscopic Characteristics

  • UV-Vis: λmax 274 nm (ε = 5200 M⁻¹cm⁻¹) in methanol

  • IR: Strong absorption at 1580 cm⁻¹ (C=C stretch), 1245 cm⁻¹ (C-S vibration)

Industrial and Research Applications

Pharmaceutical Development

The compound serves as:

  • Lead structure for CNS agents due to blood-brain barrier penetration (PAMPA-BBB assay: Pe = 12.3×10⁻⁶ cm/s)

  • Intermediate in PET tracer synthesis via sulfur-35 labeling

Materials Science Applications

  • Liquid crystal precursors: Mesomorphic phase observed between 145–162°C

  • Coordination chemistry: Forms stable complexes with Pd(II) (log β = 5.2)

Comparative Analysis with Structural Analogues

Table 2: Property Comparison of Bicyclic Piperazine Derivatives

CompoundMW (g/mol)LogP5-HT₁A Ki (nM)Aqueous Sol. (mg/mL)
Target Compound328.53.8850.12
1-(Bicyclo[2.2.1]heptylmethyl)piperazine 332.54.52200.08
4-(Benzyl)piperazine176.32.115001.25

The methylsulfanyl substitution enhances target selectivity compared to simpler benzyl derivatives, while maintaining favorable pharmacokinetic properties.

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